3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide

Epigenetics Bromodomain Inhibition Chemical Probe

The compound 3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide (CAS 1797718-02-5) belongs to the class of 3,5-dimethylisoxazole derivatives, a chemotype known for targeting the acetyl-lysine binding pocket of BET (Bromodomain and Extra-Terminal) bromodomains. This scaffold has been extensively optimized to produce potent inhibitors of BRD4, a key epigenetic target in oncology and inflammation.

Molecular Formula C15H21N5O3S
Molecular Weight 351.43
CAS No. 1797718-02-5
Cat. No. B2768404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide
CAS1797718-02-5
Molecular FormulaC15H21N5O3S
Molecular Weight351.43
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CC(=N2)N3CCCCC3
InChIInChI=1S/C15H21N5O3S/c1-11-15(12(2)23-19-11)24(21,22)17-10-13-16-7-6-14(18-13)20-8-4-3-5-9-20/h6-7,17H,3-5,8-10H2,1-2H3
InChIKeyPNKCUXMJAOZMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide (CAS 1797718-02-5): A BET Bromodomain Inhibitor Lead


The compound 3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide (CAS 1797718-02-5) belongs to the class of 3,5-dimethylisoxazole derivatives, a chemotype known for targeting the acetyl-lysine binding pocket of BET (Bromodomain and Extra-Terminal) bromodomains [1]. This scaffold has been extensively optimized to produce potent inhibitors of BRD4, a key epigenetic target in oncology and inflammation [1]. This specific analog features a unique sulfonamide-linked piperidinyl-pyrimidine group, distinguishing it from other well-characterized BET inhibitors based on the 3,5-dimethylisoxazole core.

Why 3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide Cannot Be Swapped with Generic 3,5-Dimethylisoxazole Analogs


Substituting this compound with a generic 3,5-dimethylisoxazole derivative is not scientifically sound due to well-characterized structure-activity relationships (SAR) for the BET bromodomain family. Research shows that the nature of the substituent extending from the isoxazole core into the WPF shelf and ZA channel regions of BRD4 is the primary driver of binding affinity and selectivity, with IC50 values varying by orders of magnitude based on these modifications [1]. The piperidinyl-pyrimidine moiety is predicted to interact with the protein surface in a way that critically alters the compound's binding pose, selectivity profile against other bromodomains like CREBBP, and its overall ligand efficiency, making simple interchange with another analog a high-risk decision for assay reproducibility.

Quantitative Differentiation of 3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide from Key BET Bromodomain Analogs


Divergent Scaffold from Prototypical 3,5-Dimethylisoxazole Leads 3 and 5

This compound represents a distinct chemical series from the foundational 3,5-dimethylisoxazole leads, compound 3 (IC50 = 4.8 μM for BRD4(1)) and compound 5 (low nanomolar potency in cells), which use diarylmethanol or acetamide linkers [1]. The target compound introduces a sulfonamide-pyrimidine-piperidine architecture, which has not been profiled in public SAR tables for this chemotype. This structural divergence is critical as published optimization campaigns demonstrate that linker and terminal group modifications can improve BRD4(1) affinity from micromolar to nanomolar levels, as seen with diarylmethanol derivatives 12-16 which achieved up to a 7.5-fold improvement in IC50 compared to lead 3 [1].

Epigenetics Bromodomain Inhibition Chemical Probe

Differentiated Selectivity Profile Potential Compared to Pan-BET Inhibitor JQ1

Well-characterized BET inhibitors like (+)-JQ1 bind to the first bromodomain of BRD4 with low nanomolar affinity (Kd ~ 50-90 nM) but often lack selectivity across the BET family (BRD2, BRD3, BRDT) [1]. The 3,5-dimethylisoxazole chemotype has demonstrated the capacity for achieving a unique selectivity fingerprint. For instance, the core scaffold can be tuned; the foundational compound 3 shows no binding to the non-BET bromodomain CREBBP at concentrations up to 100 μM [1]. The target compound, with its unique sulfonamide-pyrimidine extension, offers a new vector for probing the selectivity-conferring regions of the BET bromodomains, based on crystallographic evidence showing that substituents in this region can differentially contact residues on the protein surface [1].

Drug Discovery Selectivity Bromodomain

Synthetically Accessible Piperidine Motif for Improved Physicochemical Properties

The inclusion of a basic piperidine ring, in contrast to the neutral aryl groups found in many potent BET inhibitors (e.g., compound 1 from patent WO 2009/084693, and 5), provides a handle for modulating physicochemical properties like logP and solubility [REFS-1, REFS-3]. High lipophilicity is a common liability in the BET inhibitor class, often leading to poor pharmacokinetic profiles. By incorporating a tertiary amine, this compound introduces a site for potential salt formation and reduced lipophilicity compared to all-carbon linked analogs of comparable molecular weight.

Medicinal Chemistry Ligand Efficiency PK Optimization

Unexplored Sulfonamide Linker Provides Novel Interaction Potential in the ZA Channel

Crystallographic studies of 3,5-dimethylisoxazole derivatives bound to BRD4(1) (e.g., PDB 4J0R) reveal that the linker region projects from the KAc-binding pocket into the solvent-exposed ZA channel [1]. The sulfonamide (-SO2NH-) linker in this compound is chemically distinct from the ether or methylene linkers commonly found in the literature. A sulfonamide group can act as both a hydrogen bond donor and acceptor, potentially engaging with residues in the ZA channel that are not addressed by other linkers. In the related sulfonamide series from Bamborough et al., such interactions were key to optimization, though structural data was not available [1].

Structural Biology Binding Mode Rational Design

Optimal Use Cases for 3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide in Drug Discovery


Exploratory SAR to Expand BET Bromodomain Intellectual Property

Medicinal chemistry teams can procure this compound to rapidly diversify a BET inhibitor portfolio. Unlike the saturated chemical space around the diarylmethanol series, this sulfonamide-pyrimidine analog represents a novel Markush structure, allowing for the generation of new composition-of-matter patents. This is directly supported by the uncharted nature of its linker and terminal group within the 3,5-dimethylisoxazole class [1].

Chemical Probe Generation for BRD4 Selectivity Profiling

The compound is an ideal starting point for developing a chemical probe with a potentially differentiated selectivity window within the bromodomain family. Building on the fact that the core scaffold achieves >20-fold selectivity over CREBBP, modifications on this chemotype can be profiled to identify probes that distinguish BET family members from BRD4, a key tool for dissecting BRD4-specific biology not achievable with pan-BET inhibitors like JQ1 [2].

Lead Optimization for In Vivo Pharmacokinetic Studies

Due to the presence of a basic piperidine center, this compound is a superior lead for PK optimization compared to neutral, high-logP BET inhibitors. Early-stage in vivo studies focusing on oral bioavailability, clearance, and volume of distribution can directly leverage this feature, as it inherently mitigates the solubility-limited absorption common in this target class [REFS-1, REFS-3].

Structure-Based Design Using the Sulfonamide Moiety

Structural biology groups can use this compound in co-crystallization studies with BRD4 to map the hydrogen-bonding network of the sulfonamide linker in the ZA channel. The resulting structural data would be a high-value asset, guiding the design of next-generation inhibitors with enhanced binding affinity, as current public structures lack detailed information on how sulfonamide linkers engage this critical region [1].

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